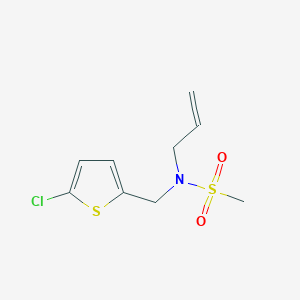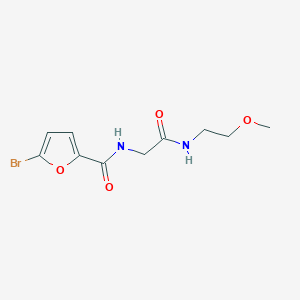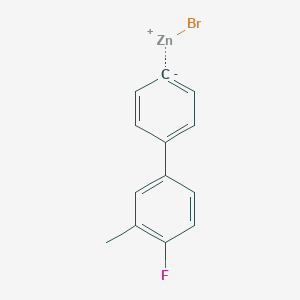![molecular formula C12H19BrO3 B14891154 (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Bromination: Introduction of the bromine atom is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dioxolane ring formation: This involves the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and cyclization steps.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically performed in an acidic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures.
Substitution: Carried out in polar solvents like methanol or ethanol.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated structure allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (1R,2S,3AS,7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,3AS,7aS)-2-chloro-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
- (1R,2S,3AS,7aS)-2-iodo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
Uniqueness
Compared to its chloro and iodo analogs, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications. This makes it a versatile compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C12H19BrO3 |
|---|---|
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
(1'R,2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydro-1H-indene]-1'-ol |
InChI |
InChI=1S/C12H19BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-10,14H,2-7H2,1H3/t8-,9+,10+,11+/m1/s1 |
Clé InChI |
YRLYBBSSGCFZKQ-RCWTZXSCSA-N |
SMILES isomérique |
C[C@]12CCC3(C[C@H]1C[C@@H]([C@@H]2O)Br)OCCO3 |
SMILES canonique |
CC12CCC3(CC1CC(C2O)Br)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


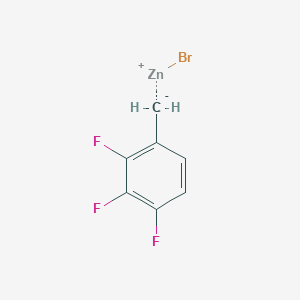
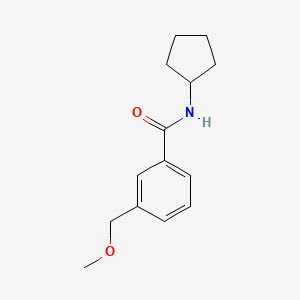

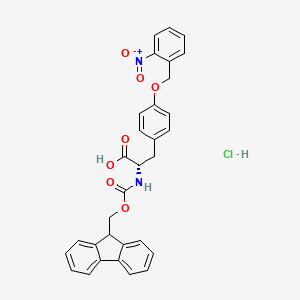
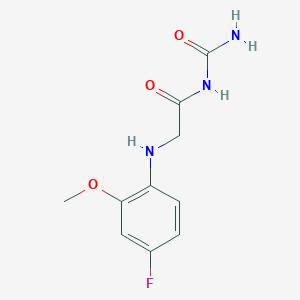
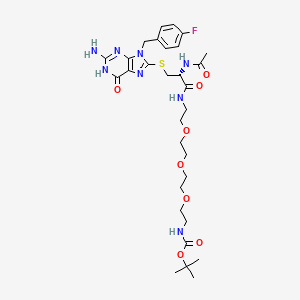

![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
